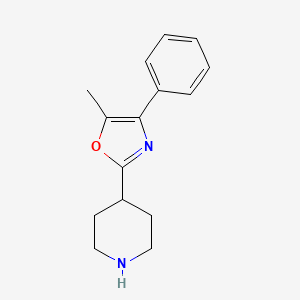

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Descripción

Propiedades

IUPAC Name |

5-methyl-4-phenyl-2-piperidin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKDPFJVQCVBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of Substituted Oxazol-2-ones

Starting from α-hydroxy ketones , substituted 4-phenyl-oxazol-2-one derivatives are synthesized by condensation with potassium cyanate, followed by intramolecular cyclization under acidic conditions. This method yields intermediates such as compounds 7a–c .

Alternatively, α-bromo ketones are reacted with 2,4-thiazolidinedione (TZD) under basic conditions (LiOH or t-BuOK) to form intermediates 10a–q , which then cyclize intramolecularly to give 5-phenyl- and 5-heteroaryl-oxazol-2-one derivatives 11a–q .

Carboxamide Functionalization

Carboxamide groups are introduced by reacting oxazol-2-one intermediates with commercially available isocyanates or by in situ generation of isocyanates from amines using reagents like Boc anhydride (Boc2O) and 4-(dimethylamino)pyridine (DMAP) or triphosgene with bases such as DIPEA or triethylamine.

This step is crucial for tuning the biological activity and physicochemical properties of the final compound.

Alternative Synthetic Approaches

Synthesis via Pyridinium Ylides and Partial Reduction

A related approach involves synthesizing substituted pyridinium ylides that contain oxazole or oxadiazole moieties, followed by partial reduction with sodium borohydride in ethanol to yield the corresponding tetrahydropyridine derivatives with oxazole substituents.

Although this method focuses on tetrahydropyridines rather than piperidines, it provides insights into the manipulation of heterocyclic rings bearing oxazole substituents.

Reaction Conditions and Yields

Research Findings and Considerations

The synthetic routes allow for the introduction of various substituents at the oxazole ring, which can modulate the biological activity and stability of the compound.

The 4- and 5-substituted oxazolone derivatives exhibit different chemical stabilities; 5-substituted derivatives generally show better aqueous stability than 4-substituted ones.

The choice of reaction conditions (acidic vs. basic cyclization) influences the regioselectivity and yield of the oxazole ring formation.

Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) enables the introduction of phenyl groups at specific positions prior to cyclization.

The piperidine moiety introduction via reductive amination is efficient and allows for further functionalization, such as N-methylation or carbamate formation, enhancing the compound's pharmacokinetic properties.

Summary Table of Key Intermediates and Final Compound

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered oxidation states .

Aplicaciones Científicas De Investigación

Chemistry

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine serves as a building block for synthesizing more complex molecules. Its unique structure allows for the modification and development of new compounds with potential applications in various fields of chemistry.

Biology

This compound is studied for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

- Anticancer Properties : Research indicates that derivatives of this compound can demonstrate cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Medicine

Investigated as a potential drug candidate , this compound shows promise in treating various diseases due to its biological activity. Its mechanism of action involves interaction with specific molecular targets, potentially modulating their activity.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to innovate within the field.

Research highlights the biological effects of this compound:

Case Studies

A notable case study focused on a related compound demonstrated significant findings:

Compound Studied : 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide

Findings : Exhibited an IC50 value of 0.007 µM against human neuroblastoma SH-SY5Y cells, indicating potent cytotoxicity while maintaining selectivity for cancerous cells over non-cancerous ones.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for therapeutic applications. Preliminary studies suggest favorable absorption and distribution characteristics in animal models. However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Mecanismo De Acción

The mechanism of action of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Heterocycle Impact: The 1,3-oxazole core in the target compound differs from 1,3,4-oxadiazole derivatives (e.g., ) in electronic and steric properties.

- In contrast, sulfonyl-linked oxadiazoles (e.g., ) improve solubility but may reduce membrane permeability.

- Piperidine Necessity : Analogues replacing piperidine with morpholine or piperazine (e.g., in EP2 receptor modulators) show abolished activity, underscoring piperidine’s role in conformational stability and target engagement .

Table 2: Activity Comparison

Key Findings :

- The target compound’s oxazole ring may offer metabolic stability over oxadiazoles, which are prone to enzymatic reduction .

- Piperidine-linked benzamides (e.g., CID890517) show that para-substituents (e.g., fluorine) enhance receptor binding, suggesting that the phenyl group in the target compound could be optimized for similar effects .

- Antibacterial oxadiazoles () highlight the importance of sulfonyl linkers for activity, a feature absent in the target molecule.

Physicochemical Properties

- Lipophilicity : The phenyl and methyl groups on the oxazole likely increase logP compared to isopropyl-substituted oxadiazoles (e.g., ), affecting bioavailability.

- Solubility : Sulfonyl-containing analogues () exhibit higher aqueous solubility due to polar linkers, whereas the target compound may require formulation adjustments.

Actividad Biológica

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-methyl-4-phenyl-1,3-oxazole moiety. Its molecular formula is with a molecular weight of 242.31 g/mol. The oxazole ring is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to oxazoles. For instance, derivatives of oxazolines have shown significant cytotoxic effects against various cancer cell lines. Notably, compounds exhibiting IC50 values in the low micromolar range demonstrate promising activity against human leukemia and breast cancer cells .

Table 1: Cytotoxic Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | A549 | 2.41 |

| 8a | CEM-13 | 0.12 |

| 12a | U-937 | 0.090 |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Flow cytometry assays indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .

Case Studies

A notable case study investigated the effects of a related compound, demonstrating that substitutions on the oxazole ring significantly influenced biological activity. For example, the introduction of electron-donating groups enhanced cytotoxicity against MCF-7 cells while maintaining selectivity for cancerous over non-cancerous cells .

Case Study Summary:

- Compound Studied: 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide

- Findings: Exhibited an IC50 value of 0.007 µM against human neuroblastoma SH-SY5Y cells.

Pharmacokinetics and Toxicology

While the biological activity is promising, understanding the pharmacokinetic profile is crucial for therapeutic applications. Preliminary studies suggest favorable absorption and distribution characteristics in animal models. However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Q & A

Q. How to address regioselectivity challenges in oxazole ring substitution?

- Answer : Employ directing groups (e.g., halogens) or transition-metal catalysts (e.g., Pd for C–H activation). Computational modeling (e.g., Fukui indices) identifies electrophilic/nucleophilic sites on the oxazole ring, guiding substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.